molecular formula C16H17ClN4S B7832143 4-(4-CHLOROPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7832143
M. Wt: 332.9 g/mol
InChI Key: VILVCNUNVAJIHG-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its complex structure, which includes a chlorophenyl group, a diethylamino group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl, diethylamino, methylthio, and carbonitrile groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-(4-Chlorophenyl)-6-(diethylamino)-2-(ethylthio)pyrimidine-5-carbonitrile
  • 4-(4-Bromophenyl)-6-(diethylamino)-2-(methylthio)pyrimidine-5-carbonitrile

Uniqueness

4-(4-CHLOROPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(diethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4S/c1-4-21(5-2)15-13(10-18)14(19-16(20-15)22-3)11-6-8-12(17)9-7-11/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILVCNUNVAJIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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